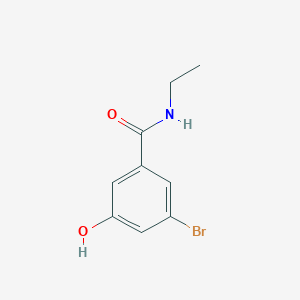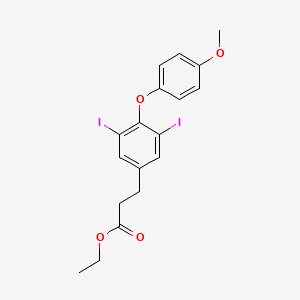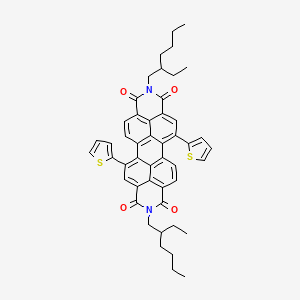![molecular formula C17H19FN2O B12083460 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is an organic compound that features a fluorobenzyl group, a pyrrolidine ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxylated aniline derivative under basic conditions to form the desired ether linkage . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer reagents and solvents, along with efficient purification techniques, ensures the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Fluorobenzyloxy)phenylboronic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid .
Uniqueness
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C17H19FN2O |
|---|---|
Molekulargewicht |
286.34 g/mol |
IUPAC-Name |
3-[(3-fluorophenyl)methoxy]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H19FN2O/c18-14-5-3-4-13(10-14)12-21-17-11-15(19)6-7-16(17)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9,12,19H2 |
InChI-Schlüssel |
GRCKKHAPVBMKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


